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Compound of Interest |

2-(5-Butyl-1h-indol-3-
Compound Name:
yl)ethanamine, HCI

CAS No.: 1019-47-2

\ J

Executive Summary & Chemical Architecture

2-(5-Butyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 5-Butyltryptamine
HCI or 5-BT) is a synthetic tryptamine derivative characterized by a lipophilic n-butyl
substitution at the 5-position of the indole ring. Unlike its naturally occurring analogs serotonin
(5-hydroxytryptamine) or melatonin (5-methoxy-N-acetyltryptamine), 5-BT lacks a hydrogen-
bonding donor/acceptor at the 5-position, relying instead on hydrophobic interactions to drive
receptor affinity.

This structural modification significantly alters the compound's pharmacokinetic profile,
increasing blood-brain barrier (BBB) permeability and modifying selectivity profiles across the
5-HT receptor superfamily, particularly within the 5-HT

and 5-HT

subfamilies.

Molecular Identity
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Parameter Data

2-(5-Butyl-1H-indol-3-yl)ethanamine

IUPAC Name
hydrochloride
Common Name 5-Butyltryptamine HCI
C
H
Molecular Formula
N
[1] - HCI
Molecular Weight 216.33 g/mol (Free Base) / 252.78 g/mol (Salt)
SMILES CCCCclcc2c(ccl)ncc2CCN.CI
INChl Key (Generated upon synthesis; analog-predictive)

3D Conformational Analysis

The n-butyl chain introduces significant rotational freedom (entropy) at the 5-position. In
biological systems, this lipophilic tail is hypothesized to occupy hydrophobic pockets within the
Orthosteric Binding Site (OBS) of G-protein coupled receptors (GPCRS), specifically residues
often occupied by the 5-chloro or 5-methyl groups in other synthetic agonists.

Synthetic Pathway: The Speeter-Anthony
Protocol[2][3][4]

To ensure high purity and scalability, the Speeter-Anthony Tryptamine Synthesis is the
preferred methodology over the Fischer Indole Synthesis for this specific substrate. This route
avoids the harsh acidic conditions of the Fischer method that can sometimes lead to
polymerization of electron-rich alkyl-indoles.

Reaction Logic

o Acylation: 5-Butylindole is treated with oxalyl chloride to form the glyoxylyl chloride
intermediate. This exploits the high nucleophilicity of the indole C3 position.
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Amidation: The acid chloride reacts with ammonia (or dibenzylamine for protected routes) to
form the glyoxylamide.

Reduction: The highly conjugated glyoxylamide is reduced using Lithium Aluminum Hydride
(LiAIH

) to the tryptamine.

Salt Formation: Immediate conversion to the HCI salt prevents oxidation and facilitates
crystallization.

Workflow Diagram

Click to download full resolution via product page

Figure 1: The Speeter-Anthony synthetic route optimized for 5-alkyltryptamines.

Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Glyoxylation: Dissolve 5-butylindole (1.0 eq) in anhydrous diethyl ether at 0°C. Add oxalyl
chloride (1.2 eq) dropwise. The mixture will turn yellow/orange as the glyoxylyl chloride
precipitates. Stir for 2 hours.

Amidation: Introduce a stream of dry ammonia gas or add a solution of ammonia in dioxane.
The precipitate converts to the glyoxylamide. Filter, wash with ether, and dry.

Reduction: Suspend LiAIH

(4.0 eq) in anhydrous THF. Add the glyoxylamide slowly (exothermic). Reflux for 12—24 hours
until the amide carbonyl stretch disappears from IR monitoring.

Workup: Quench carefully (Fieser method: 1:1:3 water/15% NaOH/water). Filter aluminum
salts. Evaporate solvent to yield the oily free base.
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o Crystallization: Dissolve the free base in minimal anhydrous ethanol or Et

O. Add 1.0M HCI in ether dropwise until pH ~3. The hydrochloride salt will precipitate as a
white/off-white solid. Recrystallize from EtOH/Et

O.

Physicochemical Profiling

The substitution of the hydroxyl group (found in serotonin) with a butyl chain drastically alters
the physicochemical landscape of the molecule.

Property Valuel/Prediction Implication

High lipophilicity; predicts high
LogP (Octanol/Water) ~3.8-4.2 BBB permeability and potential
tissue accumulation.

Predominantly ionized
Ka (Amine) 0.6 (protonated) at physiological
a (Amine ~9.
P pH (7.4), mimicking the

endogenous neurotransmitter.

The ionic lattice of the HCI salt
N overcomes the lipophilicity of
Solubility (HCI Salt) >20 mg/mL (Water) ) )
the butyl chain, allowing

aqueous formulation.

Typical for tryptamine salts;
Melting Point 240-260°C (Decomp) high lattice energy indicates
stability.

Structural Validation (Spectroscopy)

To validate the structure, the following NMR signals are diagnostic. The absence of the 5-H
indole proton and the presence of the butyl multiplet are key indicators.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

 Indole NH: Singlet, ~10.8 ppm (Broad).
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e Aromatic Region:
o H-4: Doublet, ~7.3 ppm (distinctive due to proximity to C3 sidechain).
o H-7: Doublet, ~7.2 ppm.
o H-6: Doublet of doublets, ~6.9 ppm.
e Side Chain (Ethylamine):
o -CH
: Triplet, ~3.0 ppm.
o -CH
: Triplet, ~2.9 ppm.
o 5-Butyl Group (The "Fingerprint"):
o Benzylic CH
: Triplet, ~2.6 ppm.
o Internal CH
s: Multiplets, ~1.3-1.6 ppm.
o Terminal CH
: Triplet, ~0.9 ppm.

Pharmacological Implications (SAR)

The 5-butyl substitution is a probe for the size of the hydrophobic pocket in serotonin receptors
(5-HT

, 5-HT

, 5-HT
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).
Mechanism of Action

Unlike 5-OH or 5-OMe tryptamines, which can form hydrogen bonds with serine or threonine
residues in the receptor binding pocket, 5-Butyltryptamine relies on Van der Waals forces.

e 5-HT

Affinity: Research on 5-alkyltryptamines indicates that heteroatoms at the 5-position are not
strictly required for high affinity.[2] The 5-butyl group can bind effectively if the receptor
subtype possesses a sufficiently deep hydrophobic cleft [1].

o Selectivity: The bulk of the butyl group often reduces affinity for 5-HT

compared to 5-HT
or 5-HT

, potentially reducing sedative side effects associated with 1A agonism.

Signal Transduction Pathway
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Figure 2: Pharmacodynamic interaction showing the reliance on hydrophobic pocket
engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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